N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving phenol derivatives and aldehydes. The dimethylaminoethyl group can be introduced via alkylation reactions, while the methylsulfanylphenyl group can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The dimethylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting its function, while the dimethylaminoethyl group can interact with cellular receptors, modulating their activity. The methylsulfanylphenyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(2)16(18-12-14-8-4-6-10-17(14)27-18)13-22-20(25)21(26)23-15-9-5-7-11-19(15)28-3/h4-12,16H,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGULXIQNZQEFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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